4-(Difluoromethoxy)phenyl isocyanate

Catalog No.
S778893
CAS No.
58417-15-5
M.F
C8H5F2NO2
M. Wt
185.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Difluoromethoxy)phenyl isocyanate

CAS Number

58417-15-5

Product Name

4-(Difluoromethoxy)phenyl isocyanate

IUPAC Name

1-(difluoromethoxy)-4-isocyanatobenzene

Molecular Formula

C8H5F2NO2

Molecular Weight

185.13 g/mol

InChI

InChI=1S/C8H5F2NO2/c9-8(10)13-7-3-1-6(2-4-7)11-5-12/h1-4,8H

InChI Key

XLUSNOUGZQJPRN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=C=O)OC(F)F

Canonical SMILES

C1=CC(=CC=C1N=C=O)OC(F)F

Synthesis and Modification of Polyurethanes:

4-(Difluoromethoxy)phenyl isocyanate (4-DFMP-I) finds application in the synthesis and modification of polyurethanes due to its unique properties. The presence of the difluoromethoxy group introduces electron-withdrawing character to the molecule, influencing the reactivity of the isocyanate group and the resulting polymer properties []. 4-DFMP-I can be reacted with various diamines and polyols to create polyurethanes with specific functionalities, such as improved thermal stability, flame retardancy, and self-healing properties [].

Biomedical Applications:

Emerging research explores the potential of 4-DFMP-I in the development of biocompatible materials for biomedical applications. Studies suggest that 4-DFMP-I-based polyurethanes exhibit good biocompatibility and potential for tissue engineering scaffolds and drug delivery systems due to their controllable degradation and tunable properties [].

4-(Difluoromethoxy)phenyl isocyanate is an organic compound with the molecular formula C8H5F2NO2 and a molecular weight of 185.13 g/mol. It features a phenyl ring substituted with a difluoromethoxy group and an isocyanate functional group. This compound is characterized by its specific structural arrangement, which contributes to its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and materials science. Its CAS number is 58417-15-5, and it is recognized for its utility in synthetic organic chemistry as well as in proteomics research .

Due to the presence of the isocyanate functional group. Key reactions include:

  • Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, or thiols to form ureas, carbamates, or thioureas respectively.
  • Polymerization: It can undergo polymerization reactions to form polyurethanes when reacted with polyols.
  • Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding amine and carbon dioxide.

These reactions are significant in the synthesis of pharmaceuticals and polymers, highlighting the compound's versatility .

The synthesis of 4-(Difluoromethoxy)phenyl isocyanate typically involves several key steps:

  • Preparation of Difluoromethoxyphenol: This can be achieved through the reaction of phenol with difluoromethylating agents.
  • Isocyanation: The difluoromethoxyphenol can then be treated with phosgene or other isocyanate precursors to introduce the isocyanate functional group.

Alternative synthetic routes may involve using different reagents or conditions tailored to optimize yield and purity .

4-(Difluoromethoxy)phenyl isocyanate has several applications across different fields:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
  • Material Science: The compound is utilized in the production of polymers, especially polyurethanes, which are valued for their durability and flexibility.
  • Proteomics Research: It is employed as a biochemical tool for studying protein interactions and modifications due to its reactivity with amino acids .

Interaction studies involving 4-(Difluoromethoxy)phenyl isocyanate often focus on its reactivity with biological macromolecules. These studies are crucial for understanding its potential effects on cellular systems and its utility in drug development. For instance, research may investigate how this compound modifies proteins or interacts with nucleic acids, providing insights into its mechanism of action and possible therapeutic applications .

Several compounds share structural similarities with 4-(Difluoromethoxy)phenyl isocyanate. These include:

  • 3-Chloro-4-(difluoromethoxy)phenyl isocyanate: This compound features a chlorine atom instead of a hydrogen at the meta position relative to the isocyanate group.
  • 4-Methoxyphenyl isocyanate: Lacks fluorine substituents but retains the phenyl structure and isocyanate functionality.
  • Phenyl isocyanate: A simpler structure that serves as a baseline for comparing reactivity and applications.

Comparison Table

Compound NameStructural FeaturesUnique Aspects
4-(Difluoromethoxy)phenyl isocyanateDifluoromethoxy group + IsocyanateHigh reactivity due to fluorine substituents
3-Chloro-4-(difluoromethoxy)phenylChlorine substitutionPotentially different biological activity
4-Methoxyphenyl isocyanateMethoxy groupLacks fluorine; different reactivity profile
Phenyl isocyanateSimple phenyl structureBaseline for comparison; less complex

These compounds illustrate variations in chemical properties and potential applications, emphasizing the unique characteristics of 4-(Difluoromethoxy)phenyl isocyanate due to its specific substitutions .

Liquid-Phase Phosgene-Mediated Synthesis

The liquid-phase phosgene-mediated synthesis of 4-(difluoromethoxy)phenyl isocyanate represents the most established industrial route for producing this fluorinated aromatic isocyanate compound [1]. This methodology involves the direct reaction of 4-(difluoromethoxy)aniline with phosgene in a suitable organic solvent under controlled temperature and pressure conditions [2] [3].

The liquid-phase method can be categorized into two distinct approaches: salt phosgenation and direct phosgenation techniques [1]. In salt phosgenation, the 4-(difluoromethoxy)aniline substrate initially forms hydrochloride or carbonate salts with hydrogen chloride or carbon dioxide gas, respectively [1]. Subsequently, these amine salts react with liquid-phase phosgene to generate the target isocyanate product [1]. This approach enables isocyanate production under relatively mild conditions, potentially at room temperature, although it typically requires extended reaction times and higher solvent consumption [1].

Direct phosgenation methodology involves the immediate conversion of 4-(difluoromethoxy)aniline with phosgene into the corresponding isocyanate without intermediate salt formation [1]. This technique proves particularly suitable for the phosgenation of amine compounds exhibiting high boiling points, low vaporization tendencies, and moderate reactivity characteristics [1]. The process typically employs chlorinated solvents such as dichloromethane or chlorobenzene at temperatures ranging from 0°C to 160°C [2] [4].

The reaction mechanism proceeds through a well-established addition-elimination sequence [5]. Initially, phosgene undergoes nucleophilic attack by the amino nitrogen of 4-(difluoromethoxy)aniline, forming an intermediate carbamoyl chloride species [4]. This intermediate subsequently eliminates hydrogen chloride to yield the final isocyanate product [4].

Table 1: Liquid-Phase Phosgenation Reaction Conditions for Aromatic Isocyanates

ParameterRangeOptimal ValueReference
Temperature (°C)0-160120-140 [4]
Pressure (bar)1-103-5 [3]
Reaction Time (hours)2-84-6 [2]
Solvent Volume Ratio5:1-20:110:1 [1]
Phosgene Excess (molar)1.2-3.02.0-2.5 [3]

Industrial implementations of liquid-phase phosgenation typically achieve conversion efficiencies exceeding 95% with selectivities toward the desired isocyanate product above 90% [3]. The process requires careful management of reaction exothermicity and hydrogen chloride evolution to maintain product quality and prevent side reactions [4].

Gas-Phase Catalytic Conversion Processes

Gas-phase catalytic conversion processes represent an advanced technological approach for synthesizing 4-(difluoromethoxy)phenyl isocyanate with enhanced efficiency and reduced environmental impact compared to traditional liquid-phase methods [1] [6]. This methodology utilizes elevated temperatures and specialized catalyst systems to facilitate the phosgenation reaction in the vapor phase [7].

The gas-phase process operates at temperatures typically ranging from 200°C to 400°C, significantly higher than liquid-phase alternatives [6]. The 4-(difluoromethoxy)aniline substrate and phosgene are vaporized and introduced into a heated reactor containing appropriate catalytic materials [7]. The reaction proceeds rapidly under these conditions, with residence times typically less than one minute [6].

Catalytic systems employed in gas-phase isocyanate synthesis often incorporate metal-based catalysts supported on high-surface-area materials [7]. These catalysts facilitate the formation of the isocyanate functional group while minimizing undesired side reactions such as amine dimerization or thermal decomposition [7].

The gas-phase approach offers several technological advantages including significantly reduced solvent consumption, enhanced space-time yields, and improved product purity [6]. Equipment dimensions are substantially reduced compared to equivalent liquid-phase production capacities, resulting in lower capital investment requirements [6]. Preliminary studies indicate that gas-phase processes can reduce solvent consumption by approximately 80% and energy consumption by 60% relative to conventional liquid-phase methods [6].

Table 2: Gas-Phase Catalytic Conversion Process Parameters

Operating ParameterTypical RangeOptimized ConditionsImpact on Yield
Reaction Temperature (°C)200-400280-320Direct correlation
Residence Time (seconds)10-6030-45Inverse correlation above optimum
Phosgene-to-Amine Ratio2:1-5:13:1-4:1Positive correlation
Reactor Pressure (bar)1-31.5-2.0Minimal impact
Catalyst Loading (kg/m³)50-200100-150Positive correlation

The gas-phase methodology demonstrates particular effectiveness for producing specialty aromatic isocyanates containing electron-withdrawing substituents such as the difluoromethoxy group [6]. The elevated reaction temperatures facilitate the conversion of less reactive aniline derivatives that might exhibit sluggish reactivity under liquid-phase conditions [6].

Non-Phosgene Alternative Synthesis Strategies

Carbamate Thermal Decomposition Approaches

Carbamate thermal decomposition approaches represent a promising non-phosgene methodology for synthesizing 4-(difluoromethoxy)phenyl isocyanate, addressing environmental and safety concerns associated with traditional phosgene-based processes [6] [8]. This strategy involves the initial formation of methyl N-(4-difluoromethoxyphenyl)carbamate followed by controlled thermal decomposition to yield the target isocyanate [8] [9].

The carbamate precursor synthesis typically employs the reaction between 4-(difluoromethoxy)aniline and dimethyl carbonate under basic conditions [10]. This aminolysis reaction proceeds through nucleophilic attack of the amine on the carbonate ester, forming the N-substituted carbamate with concurrent methanol elimination [9]. The reaction conditions generally involve temperatures of 80-120°C with reaction times of 4-8 hours [11].

Thermal decomposition of the carbamate intermediate occurs at elevated temperatures ranging from 150°C to 600°C, depending on the specific reaction conditions and catalyst systems employed [8] [9]. The decomposition mechanism involves the elimination of methanol to regenerate the isocyanate functional group [8]. This process is highly endothermic and requires careful temperature control to prevent side reactions [9].

Table 3: Carbamate Thermal Decomposition Conditions and Yields

Catalyst SystemTemperature (°C)Time (hours)Yield (%)Selectivity (%)Reference
Bismuth Oxide180-2002-478-8592-95 [11]
Zinc Oxide160-1903-582-8988-92 [12]
Iron Oxide/Silica220-2401.5-2.585-9290-94 [12]
No Catalyst300-4006-1245-6070-80 [9]
Mixed Metal Oxides190-2102-388-9493-97 [12]

Catalytic systems significantly enhance the efficiency of carbamate decomposition reactions [12] [8]. Metal oxide catalysts such as bismuth oxide, zinc oxide, and iron oxide demonstrate particular effectiveness in promoting isocyanate formation while suppressing undesired side reactions [12]. The catalytic mechanism involves coordination of the metal center with the carbonyl oxygen of the carbamate, facilitating carbon-oxygen bond cleavage [12].

Advanced catalytic approaches utilize ionic liquid systems as reaction media, providing enhanced thermal stability and improved product separation characteristics [12]. Bismuth oxide and iron oxide combinations in ionic liquid environments achieve toluene diisocyanate yields exceeding 91% at 190°C within 2 hours [12]. The ionic liquid medium facilitates improved separation of isocyanate products from alcoholic by-products due to substantial differences in boiling points [12].

Catalytic Carbonylation of Nitroaromatic Precursors

Catalytic carbonylation of nitroaromatic precursors provides an alternative non-phosgene route for synthesizing 4-(difluoromethoxy)phenyl isocyanate through the direct conversion of 4-(difluoromethoxy)nitrobenzene [10] [13]. This methodology employs carbon monoxide as the carbonyl source in conjunction with transition metal catalysts to facilitate the reductive carbonylation process [13].

The reaction mechanism involves the initial reduction of the nitro group to form an intermediate nitroso or hydroxylamine species, followed by carbonylation to generate the isocyanate product [13]. Rhodium-based catalyst systems demonstrate particular effectiveness for this transformation, with [Rh(CO)₂Cl]₂ serving as a common catalytic precursor [13].

Catalyst activation requires the presence of suitable ligands and promoters to achieve optimal activity [13]. Pyridine and pyridine hydrochloride combinations effectively activate rhodium carbonyl chloride complexes for nitroaromatic carbonylation reactions [13]. The activated catalyst system operates at temperatures of 200-250°C under carbon monoxide pressures of 15-150 atmospheres [13].

Table 4: Catalytic Carbonylation Reaction Conditions for Nitroaromatic Substrates

Catalyst SystemTemperature (°C)Pressure (atm)Time (hours)Yield (%)Substrate Scope
[Rh(CO)₂Cl]₂/Pyridine205-22050-1001-365-78Nitrobenzene derivatives
Pd-Mo System180-20030-802-555-70Electron-poor aromatics
Rh-Pyridine-HCl200-25080-1500.5-270-85Substituted nitrobenzenes
Ni-Fe Magnetic160-18020-503-660-75Various nitroaromatics

The rhodium-catalyzed system demonstrates versatility across various substituted nitroaromatic substrates [13]. For 4-methoxynitrobenzene, the carbonylation process yields 4-methoxyphenyl isocyanate in 36-47% yield under optimized conditions [13]. Similar conversion efficiencies are anticipated for 4-(difluoromethoxy)nitrobenzene substrates based on electronic similarity [13].

Alternative catalyst systems employ palladium-molybdenum combinations for nitroaromatic carbonylation [13]. These heterogeneous catalytic systems operate under milder pressure conditions but typically require extended reaction times to achieve comparable conversion levels [13]. The palladium-molybdenum system represents a homogeneous-heterogeneous catalytic approach where soluble palladium complexes interact with insoluble molybdenum oxide co-catalysts [13].

Solid-Phase Synthesis Techniques for Derivatives

Solid-phase synthesis techniques for 4-(difluoromethoxy)phenyl isocyanate derivatives employ immobilized reagents and catalysts to facilitate controlled chemical transformations while providing advantages in product purification and process automation [14] [15]. These methodologies utilize polymer-supported catalysts and reagents to enable efficient synthesis of isocyanate-containing compounds [14].

Polymer-supported catalytic systems demonstrate effectiveness in isocyanate derivative synthesis through heterogeneous catalysis approaches [15]. Metal oxide catalysts immobilized on high-surface-area supports such as silica or alumina provide active sites for isocyanate formation reactions while enabling facile catalyst recovery and reuse [16]. The supported catalyst systems operate under conditions similar to homogeneous counterparts but offer enhanced operational advantages [16].

Solid-phase methodologies particularly excel in the synthesis of isocyanate-functionalized prepolymers and network materials [17]. The controlled environment of solid-supported synthesis enables precise control over reaction stoichiometry and minimizes side reactions that commonly occur in solution-phase processes [17]. This approach proves especially valuable for preparing well-defined polymer networks with controlled crosslinking densities [17].

Table 5: Solid-Phase Catalyst Systems for Isocyanate Synthesis

Support MaterialActive SpeciesOperating Temp (°C)Conversion (%)Selectivity (%)Reusability Cycles
Silica GelIron Oxide200-25085-9288-945-8
AluminaBismuth Oxide180-22082-8990-956-10
MontmorilloniteZinc Oxide160-20078-8585-924-7
Polymer ResinMixed Oxides190-23088-9592-978-12
Carbon SupportRhodium Complex150-18075-8286-913-5

The trimerization of isocyanate-functionalized prepolymers represents a significant application of solid-phase synthesis techniques [17]. This approach involves the initial functionalization of polymeric diols with diisocyanates, followed by controlled trimerization reactions to form crosslinked networks [17]. The solid-phase environment provides precise control over the trimerization process, enabling the formation of well-defined network structures [17].

Advanced solid-phase approaches utilize ionic liquid-impregnated supports to combine the advantages of heterogeneous catalysis with the unique properties of ionic liquid media [12]. These hybrid systems demonstrate enhanced thermal stability and improved mass transfer characteristics compared to conventional solid-supported catalysts [12]. The ionic liquid component facilitates improved substrate solubility and product separation while maintaining the operational advantages of heterogeneous catalysis [12].

Thermodynamic Stability and Decomposition Kinetics

The thermodynamic stability of 4-(Difluoromethoxy)phenyl isocyanate is fundamentally governed by the inherent reactivity of the isocyanate functional group and the electronic effects of the difluoromethoxy substituent. The isocyanate moiety (N=C=O) exhibits characteristic thermal decomposition behavior that has been extensively studied in related aromatic isocyanate compounds [1].

Thermal decomposition studies of similar isocyanate compounds reveal that the decomposition temperature is influenced by the nature of substituents on the aromatic ring. For phenyl isocyanate, the boiling point occurs at 162-163°C under atmospheric pressure, while 4-(Difluoromethoxy)phenyl isocyanate demonstrates a higher boiling point of 209°C [2] [3]. This elevation in boiling point can be attributed to the increased molecular weight (185.13 g/mol versus 119.12 g/mol for phenyl isocyanate) and the enhanced intermolecular forces resulting from the difluoromethoxy substitution [4].

The thermal stability of isocyanate compounds follows a general trend where alkyl isocyanate-alkyl alcohol systems decompose at approximately 250°C, while aromatic isocyanates typically exhibit higher thermal stability [5]. The presence of the difluoromethoxy group introduces additional thermal stability through electron-withdrawing effects, which reduce the electron density on the isocyanate nitrogen and subsequently increase the bond dissociation energy of the N=C=O linkage.

Kinetic studies on related blocked isocyanate systems provide insights into the decomposition mechanism. For pyridinol-blocked isophorone diisocyanate, the activation energy for thermal decomposition was calculated to be 134.6 kJ/mol using the Friedman-Reich-Levi method and 126.2 kJ/mol using the Flynn-Wall-Ozawa method [1]. These values suggest that the thermal decomposition of isocyanate compounds follows a complex multi-step mechanism rather than a simple first-order process.

CompoundInitial Decomposition Temperature (°C)Activation Energy (kJ/mol)Thermal Stability
Phenyl isocyanate325.4 (b.p.)Not availableStable under normal conditions
Pyridinol-blocked isophorone diisocyanate78-85134.6 (FRL method)Decomposes at heating
4-(Hydroxypyridine)-blocked isocyanate71-77126.2 (FWO method)Decomposes at heating
Methylenebis(phenyl isocyanate)194-199 (5 mmHg)Not availableStable up to 37°C

The decomposition kinetics of 4-(Difluoromethoxy)phenyl isocyanate are expected to follow similar patterns to other aromatic isocyanates, with the reaction order being non-integer due to the complex nature of the decomposition mechanism [1]. The presence of fluorine atoms in the difluoromethoxy group may influence the decomposition pathway by stabilizing certain intermediates and affecting the overall reaction kinetics.

Spectroscopic Identification Markers

Infrared Absorption Characteristics

The infrared spectrum of 4-(Difluoromethoxy)phenyl isocyanate provides distinctive spectroscopic markers that enable unambiguous identification and structural characterization. The most prominent and diagnostically significant absorption band occurs at approximately 2270 cm⁻¹, corresponding to the asymmetric stretching vibration of the isocyanate functional group (N=C=O) [6] [7] [8].

This isocyanate absorption band is characterized by exceptional intensity and breadth, resulting from the large dipole moment of the N=C=O group. The frequency of this absorption is highly consistent across various aromatic isocyanate compounds, with phenyl isocyanate showing the characteristic band at 2270 cm⁻¹ [9] [10] [11]. The isocyanate stretching frequency typically appears in the range of 2280-2240 cm⁻¹ for aromatic isocyanates, representing a unique spectroscopic window where few other functional groups absorb [7] [8].

The aromatic ring system of 4-(Difluoromethoxy)phenyl isocyanate contributes several characteristic absorption bands. The phenyl ring C=C stretching vibrations appear in the range of 1600-1450 cm⁻¹ and 1500-1600 cm⁻¹, while the aromatic C-H stretching vibrations occur between 3000-3100 cm⁻¹ [12] [8]. The substitution pattern on the benzene ring can be determined from the out-of-plane C-H bending vibrations, which appear between 690-900 cm⁻¹ [12].

The difluoromethoxy substituent introduces additional spectroscopic features that enhance the compound's identification profile. The C-F bond stretching vibrations appear as strong absorptions in the range of 1000-1400 cm⁻¹, while the ether C-O stretching of the difluoromethoxy group manifests as a strong band between 1000-1300 cm⁻¹ [12] [8]. The presence of the difluoromethyl group (CHF₂) contributes to characteristic absorption patterns that distinguish this compound from other fluorinated aromatic isocyanates.

Functional GroupWavenumber (cm⁻¹)IntensityComments
Isocyanate (N=C=O)2270Strong, broadCharacteristic isocyanate absorption
Isocyanate (N=C=O)2260-2240Strong, broadTypical range for aromatic isocyanates
Phenyl ring C=C stretch1600-1450Medium-strongAromatic C=C stretching
Phenyl ring C=C stretch1500-1600Medium-strongPhenyl ring vibrations
Phenyl ring C-H stretch3000-3100MediumAromatic C-H stretching
C-F stretch1000-1400StrongC-F bond stretching
C-O stretch (difluoromethoxy)1000-1300StrongEther C-O stretching
C-H deformation1450-1475MediumMethyl deformation
Out-of-plane C-H bending (aromatic)690-900Medium-strongAromatic substitution pattern

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 4-(Difluoromethoxy)phenyl isocyanate through analysis of ¹H, ¹³C, and ¹⁹F nuclei. The aromatic proton signals in the ¹H NMR spectrum are expected to appear in the range of 6.8-7.6 ppm, with the substitution pattern creating characteristic splitting patterns that reflect the electronic environment of the difluoromethoxy group [13] [14].

The difluoromethoxy substituent generates a distinctive triplet signal for the CHF₂ proton, typically appearing around 6.5-7.0 ppm due to coupling with the two equivalent fluorine atoms. The multiplicity and chemical shift of this signal provide unambiguous evidence for the presence of the difluoromethoxy group [13] [15].

In the ¹³C NMR spectrum, the aromatic carbons are expected to appear in the range of 115-160 ppm, with the carbon bearing the isocyanate group showing a characteristic downfield shift due to the electron-withdrawing nature of the N=C=O functionality [16] [17]. The isocyanate carbon itself typically appears around 130-140 ppm in aromatic isocyanate compounds [16].

The ¹⁹F NMR spectrum provides highly diagnostic information for the difluoromethoxy group. The two fluorine atoms in the CHF₂ moiety are expected to appear as a doublet in the range of -80 to -85 ppm, with the coupling pattern reflecting the interaction with the methine proton [15] [18]. This spectroscopic signature is particularly valuable for distinguishing between different fluorinated substituents and confirming the presence of the difluoromethoxy group.

CompoundNucleusChemical Shift (ppm)Assignment
Phenyl isocyanate¹H7.0-7.5Aromatic protons
Phenyl isocyanate¹³C122-125Aromatic carbons
Phenyl isocyanate¹³C134-147Isocyanate carbon
4-(Trifluoromethyl)phenyl isocyanate¹H7.6-8.0Aromatic protons
4-(Trifluoromethyl)phenyl isocyanate¹³C125-147Aromatic carbons
4-(Trifluoromethoxy)phenyl isocyanate¹H7.0-7.5Aromatic protons
4-(Difluoromethoxy)phenyl isocyanate (predicted)¹H6.8-7.6Aromatic protons
4-(Difluoromethoxy)phenyl isocyanate (predicted)¹³C115-160Aromatic carbons
4-(Difluoromethoxy)phenyl isocyanate (predicted)¹⁹F-80 to -85Difluoromethyl group

Solubility Behavior and Partition Coefficients

The solubility characteristics of 4-(Difluoromethoxy)phenyl isocyanate are fundamentally determined by the dual nature of its molecular structure, combining the hydrophobic aromatic ring system with the highly reactive isocyanate functional group. Like other aromatic isocyanates, this compound exhibits complete reactivity with water, undergoing rapid hydrolysis to form the corresponding amine and carbon dioxide [2] [4].

The hydrolysis reaction of isocyanates with water is thermodynamically favorable and kinetically rapid, particularly under basic conditions. This reactivity precludes the determination of conventional aqueous solubility parameters, as the compound cannot exist in equilibrium with water without chemical transformation [4] [19]. The hydrolysis mechanism involves nucleophilic attack by water on the electrophilic carbon of the isocyanate group, followed by decarboxylation to yield the corresponding amine.

In organic solvents, 4-(Difluoromethoxy)phenyl isocyanate demonstrates good solubility characteristics similar to other aromatic isocyanates. The compound is expected to be soluble in common organic solvents including dichloromethane, chloroform, toluene, and diethyl ether [2] [20]. The difluoromethoxy substituent enhances lipophilicity compared to unsubstituted phenyl isocyanate, contributing to increased solubility in non-polar and moderately polar organic media.

The partition coefficient (log P) provides a quantitative measure of the compound's lipophilicity and its tendency to partition between aqueous and organic phases. For phenyl isocyanate, the experimental log P value is 2.59, indicating moderate lipophilicity [21] [22]. The difluoromethoxy substitution is expected to increase this value to approximately 3.1, reflecting the enhanced lipophilic character imparted by the fluorinated substituent [23] [24].

CompoundWater SolubilityOrganic SolventsLogP (calculated)Special Notes
Phenyl isocyanateDecomposesMiscible with ether2.59Moisture sensitive
4-(Trifluoromethyl)phenyl isocyanateDecomposesSoluble in organic solvents~3.2Moisture sensitive
4-(Trifluoromethoxy)phenyl isocyanateReacts with waterSoluble in organic solvents~3.5Moisture sensitive
4-(Difluoromethoxy)phenyl isocyanateReacts with waterSoluble in organic solvents~3.1Moisture sensitive
Methylenebis(phenyl isocyanate)DecomposesSoluble in organic solvents~4.8Moisture sensitive

The physicochemical properties of 4-(Difluoromethoxy)phenyl isocyanate reflect the combined influence of the aromatic ring system, the reactive isocyanate functionality, and the electron-withdrawing difluoromethoxy substituent. The compound exhibits increased thermal stability compared to unsubstituted phenyl isocyanate, distinctive spectroscopic signatures that enable unambiguous identification, and solubility characteristics that favor organic media while precluding aqueous applications due to hydrolytic instability.

PropertyValue
Molecular FormulaC8H5F2NO2
Molecular Weight (g/mol)185.13
CAS Number58417-15-5
Boiling Point (°C)209 (lit.)
Density (g/mL at 25°C)1.323 (lit.)
Refractive Index (n20/D)1.495 (lit.)
Flash Point (°F)215
Melting Point (°C)Not available
MDL NumberMFCD00673056
InChI KeyXLUSNOUGZQJPRN-UHFFFAOYSA-N
SolubilityReacts with water
StabilityMoisture sensitive
AppearanceLiquid
Hazard ClassificationXn (Harmful)
UN NumberUN 2206 6.1/PG 3
HS Code29291090

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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